molecular formula C18H12BrN3O B3739341 N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

Cat. No. B3739341
M. Wt: 366.2 g/mol
InChI Key: GUNRRIUKLAHDOY-WQLSENKSSA-N
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Description

“N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide” is a chemical compound with the molecular formula C20H16BrN3O . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The N-benzyl-ortho-iodoanilines were synthesized through the reductive amination reaction of benzaldehyde and iodoaniline using sodium cyanoborohydride (NaBH3CN) and zinc chloride in methanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a bromophenyl group, a cyano group, and an acrylamide group . The indole ring is a biologically known pharmacophore in medicinal molecules .


Chemical Reactions Analysis

Indole derivatives, including this compound, can undergo various chemical reactions. For instance, carbonyl groups in these compounds can undergo C–C and C–N coupling reactions and reductions .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by indole derivatives, this compound could be a promising candidate for the development of new therapeutic agents .

properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O/c19-14-4-3-5-15(9-14)22-18(23)12(10-20)8-13-11-21-17-7-2-1-6-16(13)17/h1-9,11,21H,(H,22,23)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNRRIUKLAHDOY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
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N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
Reactant of Route 3
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N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
Reactant of Route 4
N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
Reactant of Route 5
N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
Reactant of Route 6
N-(3-bromophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

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